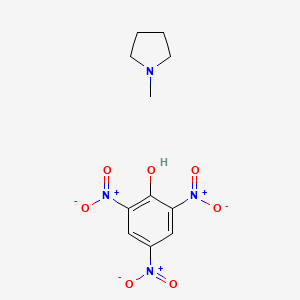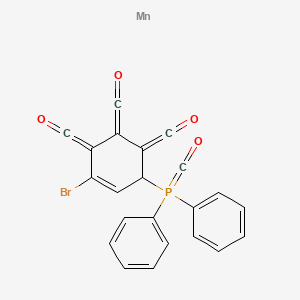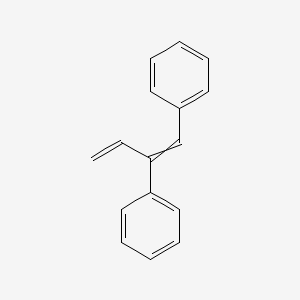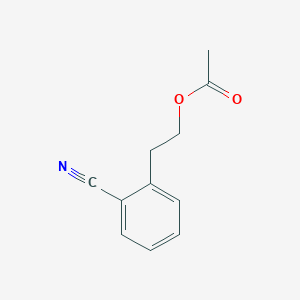
1-(m-Methylphenoxy)-silatrane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(m-Methylphenoxy)-silatrane is an organosilicon compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a silatrane core, which is a silicon-containing heterocycle, bonded to a m-methylphenoxy group. The presence of the silatrane structure imparts unique chemical properties, making it a subject of study in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(m-Methylphenoxy)-silatrane typically involves the reaction of silatrane with m-methylphenol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the m-methylphenol, followed by the addition of silatrane. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(m-Methylphenoxy)-silatrane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silatrane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the phenoxy ring.
Wissenschaftliche Forschungsanwendungen
1-(m-Methylphenoxy)-silatrane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in certain chemical processes.
Wirkmechanismus
The mechanism of action of 1-(m-Methylphenoxy)-silatrane involves its interaction with specific molecular targets and pathways. The silatrane core can interact with various biomolecules, potentially affecting their function. Additionally, the phenoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(o-Methylphenoxy)-silatrane
- 1-(p-Methylphenoxy)-silatrane
- 1-(Phenoxy)-silatrane
Uniqueness
1-(m-Methylphenoxy)-silatrane is unique due to the position of the methyl group on the phenoxy ring, which can influence its chemical reactivity and interactions. Compared to its ortho and para counterparts, the meta position may result in different steric and electronic effects, leading to distinct properties and applications.
Eigenschaften
CAS-Nummer |
13644-07-0 |
|---|---|
Molekularformel |
C13H19NO4Si |
Molekulargewicht |
281.38 g/mol |
IUPAC-Name |
1-(3-methylphenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C13H19NO4Si/c1-12-3-2-4-13(11-12)18-19-15-8-5-14(6-9-16-19)7-10-17-19/h2-4,11H,5-10H2,1H3 |
InChI-Schlüssel |
OZMGDSKOCTZDTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)O[Si]23OCCN(CCO2)CCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-4-[(2-chloroethenyl)oxy]benzene](/img/structure/B14725998.png)










![3-Methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazine-6,8(5h,7h)-dione](/img/structure/B14726061.png)
![1-butyl-3-[(4-methylphenyl)sulfonylamino]thiourea](/img/structure/B14726066.png)
